

Addressing peak broadening in HPLC analysis of PAHs

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Compound of Interest

Compound Name: Methylenephenanthrene

Cat. No.: B1676456

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Troubleshooting Guides & FAQs

This section provides a systematic approach to identifying and resolving the root causes of peak broadening in the HPLC analysis of PAHs.

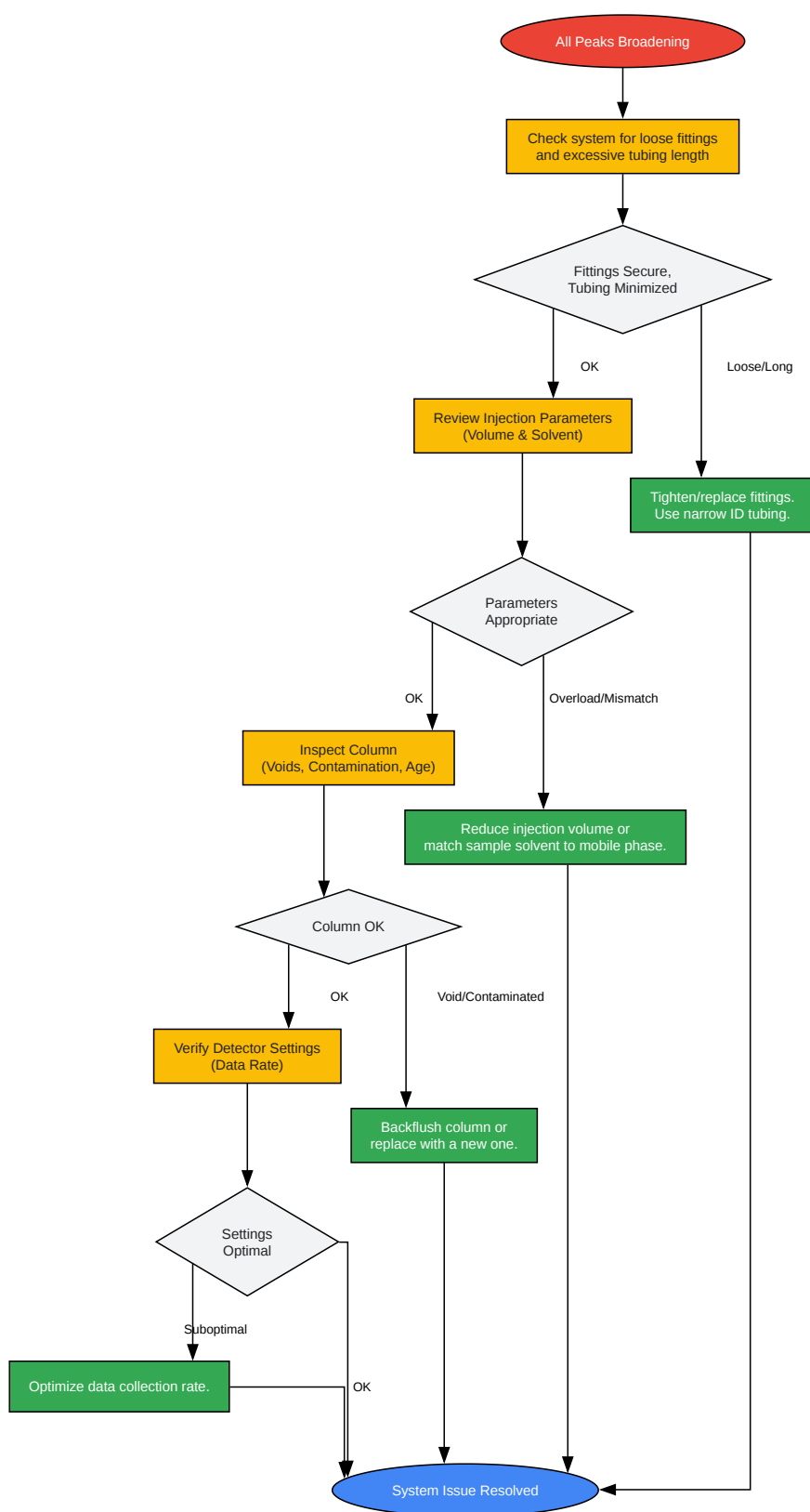
Q1: All the peaks in my chromatogram are broad. What are the most likely causes and how should I troubleshoot this?

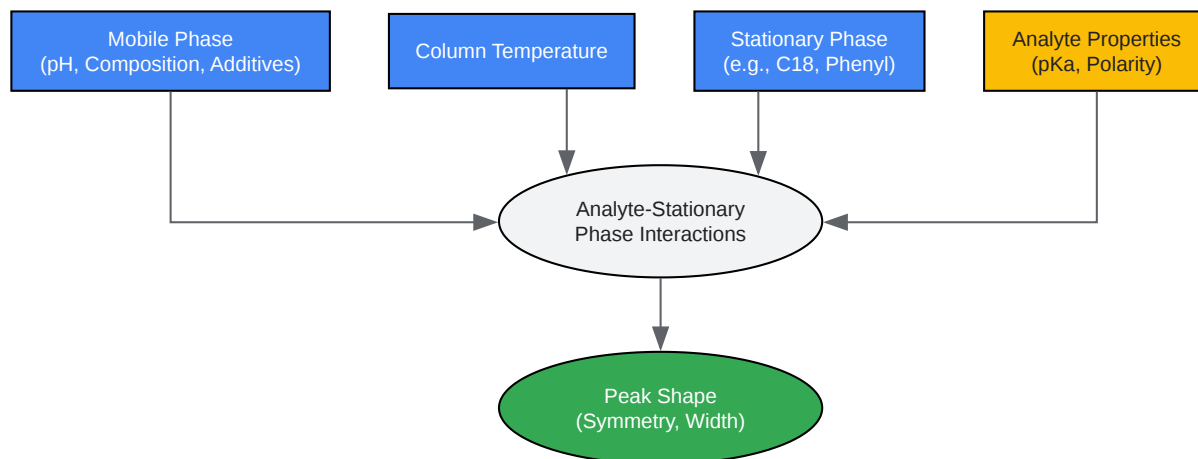
When all peaks in a chromatogram are broad, the problem is likely related to the HPLC system or overall method parameters rather than specific chemical interactions.^[1] This phenomenon, often called band broadening, can obscure results and lead to inaccurate quantification.

Start by checking for systemic issues. The most common culprits are extra-column volume (dead volume), improper instrument settings, and column degradation.^{[2][3]}

Troubleshooting Workflow for System-Wide Peak Broadening

A logical workflow can help systematically identify the source of the problem. Begin with the easiest and most common issues to fix.





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